molecular formula C10H17NO2 B7807474 1-Pentanoylpiperidin-4-one

1-Pentanoylpiperidin-4-one

Cat. No. B7807474
M. Wt: 183.25 g/mol
InChI Key: NSQSOHKVAVIBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentanoylpiperidin-4-one is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pentanoylpiperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentanoylpiperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic Potential via Kappa-Opioid Receptor

1-Pentanoylpiperidin-4-one derivatives have been studied for their analgesic effects through interaction with the kappa-opioid receptor (KOR). In particular, derivatives of 4-dimethylamino-1-pentanoylpiperidine (3a), a type of matrine alkaloid, have shown notable antinociceptive effects by acting on KOR. Alterations in the amide and tertiary amine groups of these compounds have led to varying degrees of analgesic efficacy, indicating the significance of these molecular structures in mediating the effect through KOR (Teramoto et al., 2016).

Role in Proteasome Inhibition

Research has identified compounds structurally related to 1-Pentanoylpiperidin-4-one as proteasome inhibitors. These compounds, like TMC-95A-D, have been isolated from fermentation broths and exhibit proteasome inhibition capabilities. Such compounds are structurally complex, comprising various units including 3-methyl-2-oxopentanoic acid, which is structurally related to 1-Pentanoylpiperidin-4-one (Kohno et al., 2000).

Antimicrobial Activity

1-Pentanoylpiperidin-4-one derivatives have shown potential in antimicrobial activity. For instance, certain classes of penaeidin antimicrobial peptides, derived from Atlantic white shrimp, include domains structurally similar to 1-Pentanoylpiperidin-4-one. These peptides have demonstrated effectiveness against various pathogens, highlighting the potential antimicrobial applications of compounds related to 1-Pentanoylpiperidin-4-one (Cuthbertson et al., 2004).

Role in Neurotransmission

Compounds akin to 1-Pentanoylpiperidin-4-one, such as 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone analogues), have been investigated for their role in neurotransmission. These compounds are noted for their selective inhibition of dopamine and norepinephrine transporters, with minimal effect on serotonin trafficking, thus indicating potential applications in the modulation of neurotransmission (Meltzer et al., 2006).

Molecular Docking and Kinetic Studies

1-Pentanoylpiperidin-4-one derivatives have been the subject of molecular docking and kinetic studies, particularly as inhibitors of mushroom tyrosinase and free radical scavengers. These studies have shown that certain derivatives can exhibit strong binding affinities and inhibitory effects, suggesting potential applications in various biochemical and pharmacological fields (Larik et al., 2017).

properties

IUPAC Name

1-pentanoylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-3-4-10(13)11-7-5-9(12)6-8-11/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQSOHKVAVIBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentanoylpiperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.